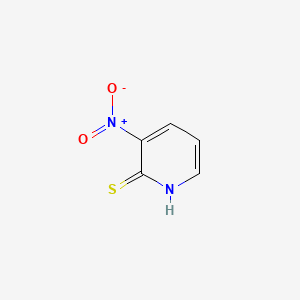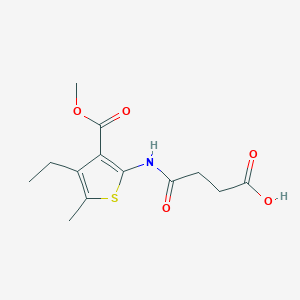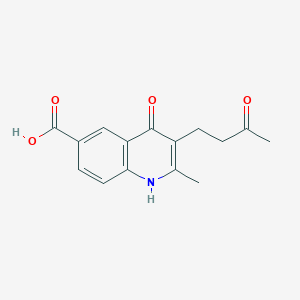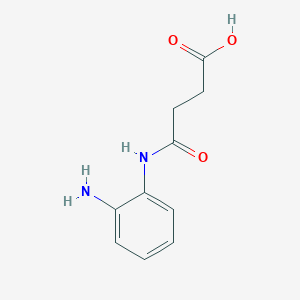
3-Nitropyridine-2-thiol
Overview
Description
3-Nitropyridine-2-thiol is a useful research compound. Its molecular formula is C5H4N2O2S and its molecular weight is 156.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98807. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Activation of Thiol Function in Peptides
- Application : 3-Nitropyridine-2-thiol derivatives, like 2,2′-dithiobis(5-nitropyridine), are used in the activation of the thiol function of cysteine in peptides for asymmetric disulfide formation. This process is significant in the preparation of heterodimeric peptides.
- Source : Rabanal, DeGrado, & Dutton (1996)
Synthesis of Fluorescent Molecules
- Application : 3-Nitropyridine derivatives have been utilized in synthesizing novel fluorescent molecules. These derivatives exhibit selective substitution reactions and possess large Stokes shifts, indicating their potential in developing new photophysical materials.
- Source : Nikol'skiy et al. (2022)
Field Method for Thiol Determination in Natural Waters
- Application : Derivatization with 2,2′-dithiobis(5-nitropyridine) (DTNP) has been used in the field for stabilizing thiols in natural water samples. This method is crucial for analyzing low-molecular-weight thiols using liquid chromatography.
- Source : Vairavamurthy & Mopper (1990)
Analytical Determination of Thiol Groups in Peptides
- Application : Cysteinyl residues have been analyzed using this compound derivatives. This method involves the reaction with 2-fluoro-3-nitropyridine and is used for the selective determination of thiol groups in peptide molecules.
- Source : Toniolo et al. (1972)
Molecular Diodes and Nano-Actuators
- Application : 3-Nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecules exhibit charge-induced conformational switching. This property is utilized in creating molecular diodes and nano-actuators, highlighting their potential in nanotechnology and memory devices.
- Source : Derosa, Guda, & Seminario (2003)
Safety and Hazards
Mechanism of Action
Target of Action
3-Nitropyridine-2-thiol is primarily known to inhibit the interleukin 1 receptor (IL1R) that blocks the signaling pathway . The IL1R is a key component in the inflammatory response and the immune system’s reaction to infection.
Mode of Action
The compound this compound interacts with its target, the IL1R, by binding to it and blocking the signaling pathway . This interaction prevents the downstream effects of IL1R activation, which include the production of inflammatory cytokines and chemokines.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IL1R signaling pathway . By inhibiting this receptor, this compound disrupts the normal inflammatory response, potentially reducing inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the IL1R, the compound prevents the production of inflammatory cytokines and chemokines . This can lead to a decrease in inflammation and associated symptoms.
Biochemical Analysis
Biochemical Properties
3-Nitropyridine-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the interleukin 1 receptor (IL1R), blocking the signaling pathway . This interaction is crucial in modulating immune responses and inflammation. Additionally, this compound binds to clopidogrel, preventing platelet aggregation . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to suppress disease progression in mice in a dose-dependent manner . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits oxidative phosphorylation and limits the inflammatory potential of astrocytes by depleting NAD+ levels . These effects are significant in understanding the compound’s role in cellular functions and potential therapeutic uses.
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), resulting in NAD+ depletion and suppression of proinflammatory transcriptional reprogramming . This mechanism is crucial in understanding how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, the compound has been shown to suppress disease progression in a dose-dependent manner . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound inhibits the NAMPT enzyme, affecting NAD+ metabolism and cellular energy production . These interactions are essential in understanding the compound’s role in metabolic processes and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is crucial for developing targeted therapies and optimizing the compound’s effectiveness.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how this compound exerts its effects within cells and developing targeted therapeutic strategies.
Properties
IUPAC Name |
3-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPLDRVWHXGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191631 | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38240-29-8 | |
| Record name | 3-Nitro-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038240298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38240-29-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 3-Nitropyridine-2-thiol conjugate in clopidogrel therapy?
A: The formation of the clopNPT conjugate offers a potential solution to the inter-individual variability often observed in clopidogrel therapy [, ]. As the conjugate itself is not dependent on cytochrome P450 (CYP) enzymes for activation, it bypasses the variability associated with individual CYP expression and activity levels []. This characteristic makes clopNPT a promising candidate for more consistent and predictable antiplatelet effects compared to traditional clopidogrel administration [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)


![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)







